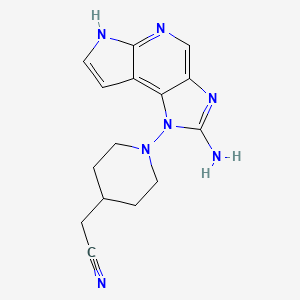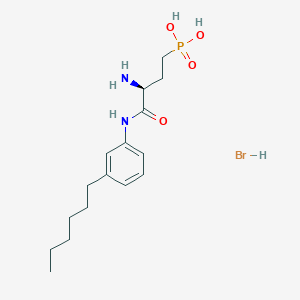
W140 (hydrobromide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of W140 (hydrobromide) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature .
Industrial Production Methods
Industrial production methods for W140 (hydrobromide) are not widely documented. The compound is typically synthesized in research laboratories under controlled conditions to ensure high purity and consistency .
化学反应分析
Types of Reactions
W140 (hydrobromide) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving W140 (hydrobromide) include oxidizing agents , reducing agents , and nucleophiles . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of W140 (hydrobromide) depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with modified functional groups .
科学研究应用
W140 (hydrobromide) has a wide range of applications in scientific research:
作用机制
W140 (hydrobromide) exerts its effects by antagonizing the S1P1 receptor , a G-protein-coupled receptor involved in various physiological processes . By binding to this receptor, W140 (hydrobromide) inhibits its activity, leading to enhanced capillary leakage and restoration of lymphocyte egress . This mechanism is crucial for understanding its potential therapeutic applications .
相似化合物的比较
Similar Compounds
Fingolimod (FTY720): Another S1P1 receptor modulator used in the treatment of multiple sclerosis.
Siponimod (BAF312): A selective S1P1 and S1P5 receptor modulator with applications in multiple sclerosis.
Ozanimod (RPC1063): A selective S1P1 and S1P5 receptor modulator used in the treatment of multiple sclerosis and ulcerative colitis.
Uniqueness
W140 (hydrobromide) is unique due to its specific antagonistic activity on the S1P1 receptor, which distinguishes it from other modulators that may have broader or different receptor targets . This specificity makes it a valuable tool in research focused on the S1P1 receptor and its associated pathways .
属性
分子式 |
C16H28BrN2O4P |
|---|---|
分子量 |
423.28 g/mol |
IUPAC 名称 |
[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;hydrobromide |
InChI |
InChI=1S/C16H27N2O4P.BrH/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22;/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22);1H/t15-;/m0./s1 |
InChI 键 |
PIGJYNCMLIOKSN-RSAXXLAASA-N |
手性 SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)[C@H](CCP(=O)(O)O)N.Br |
规范 SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide](/img/structure/B15137763.png)
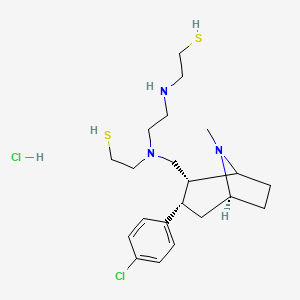
![N-[(E)-[4-[2-(4-ethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B15137778.png)
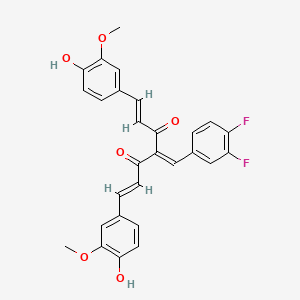
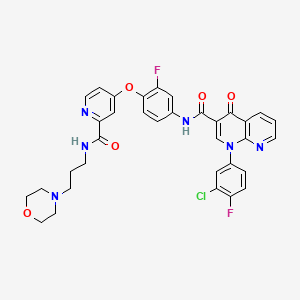
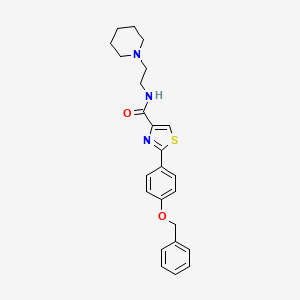
![5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoic acid;hydrochloride](/img/structure/B15137794.png)
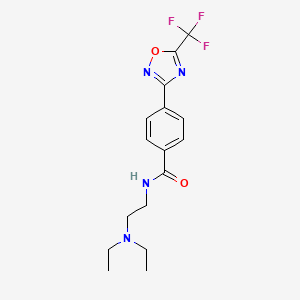
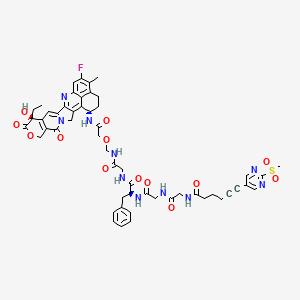
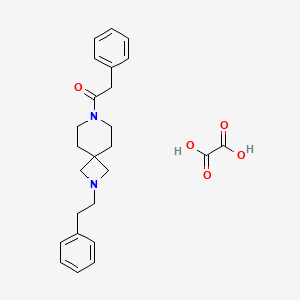
![[(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate](/img/structure/B15137818.png)
amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)
